4-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with a unique structure that includes a benzodioxole moiety and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methoxy groups under acidic conditions to form the benzodioxole ring.
Construction of the Pyrazolopyridine Core: This involves the cyclization of appropriate precursors, such as hydrazine derivatives and pyridine carboxylic acids, under basic conditions.
Coupling of the Two Moieties: The final step involves coupling the benzodioxole and pyrazolopyridine moieties using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its combined benzodioxole and pyrazolopyridine structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile chemical modifications and a broad range of applications in various scientific fields.
Properties
Molecular Formula |
C15H15N3O5 |
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Molecular Weight |
317.30 g/mol |
IUPAC Name |
4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C15H15N3O5/c1-20-12-8(3-10-13(14(12)21-2)23-6-22-10)7-4-11(19)17-15-9(7)5-16-18-15/h3,5,7H,4,6H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
AMEAWJGRZRJMDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3CC(=O)NC4=C3C=NN4)OCO2)OC |
Origin of Product |
United States |
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